molecular formula C7H9ClN2O2 B1302086 Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 56984-32-8

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1302086
CAS RN: 56984-32-8
M. Wt: 188.61 g/mol
InChI Key: UOKDEVVNDSYMRY-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the chloro and methyl substituents at the 1-position of the pyrazole ring are indicative of the compound's potential for further chemical modification and its utility in various chemical reactions .

Synthesis Analysis

The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions, including regioselective acylation, alkylation, and cyclocondensation methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via regioselective acylation and alkylation of a related pyrazole derivative . Similarly, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involves selective cyclocondensation with 1,3-dicarbonyl compounds . These methods demonstrate the versatility of pyrazole derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further undergo cyclization to form condensed pyrazoles . Additionally, the reactivity of the amino group in ethyl 3-amino-1H-pyrazole-4-carboxylate has been exploited in diazotization and coupling reactions to afford various pyrazolo-triazines and triazoles . These reactions highlight the synthetic utility of pyrazole derivatives in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and related compounds are influenced by their molecular structure. Spectroscopic methods such as IR, UV-Vis, and NMR are commonly used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), provide additional insights into the electronic properties, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential. These properties are essential for predicting the reactivity and stability of the compounds and for designing new molecules with desired characteristics.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is primarily used in the synthesis of various organic compounds. For example, it was used in attempts to synthesize ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, illustrating its role as a precursor in complex chemical reactions (Beck & Lynch, 1987). Additionally, it reacted with hydrazines to yield mixtures of regioisomeric pyrazoles, underlining its versatility in creating structurally diverse compounds (Mikhed’kina et al., 2009).

Structural Analysis and Characterization

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate has been a subject of structural analysis and characterization. Studies have detailed the synthesis, spectroscopic and X-ray structural analysis of similar pyrazole esters, providing insights into their molecular geometry and electronic structures. These studies often employ techniques like Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), and NMR spectroscopy (Viveka et al., 2016).

Application in Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar pyrazole carboxylates, were used to assemble with Zn(II) and Cd(II) ions, leading to the formation of various coordination polymers with distinct structural features (Cheng et al., 2017).

Role in Antimicrobial and Anticancer Studies

Compounds synthesized from ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate have been studied for their potential antimicrobial and anticancer properties. Novel pyrazole derivatives with various moieties, synthesized from similar compounds, exhibited significant antimicrobial and anticancer activities, highlighting their potential in pharmaceutical research (Hafez et al., 2016).

Safety And Hazards

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-chloro-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDEVVNDSYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374504
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

56984-32-8
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56984-32-8
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Synthesis routes and methods I

Procedure details

To a mixture of t-butyl nitrite (29.5 mL, 248 mmol), cuprous chloride (17.6 g, 177.8 mmol) and anhydrous acetonitrile (490 mL) was added 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (25 g, 148 mmol) in portions over 30 minutes at 0° C. The reaction mixture was stirred at room temperature for 1 h, then at 65° C. for 1 h. The mixture was then poured into 6N HCl (600 mL) and extracted with dichloromethane. The aqueous phase was extracted three times with dichloromethane. The combined organic phases were concentrated in vacuo, and the crude residue was purified by flash chromatography eluting with a gradient of 0-20% ethyl acetate/hexanes, then 20% ethyl acetate/hexanes to give 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (18 g, 64%).
Quantity
29.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

For a period of 60 minutes, hydrogen chloride gas was bubbled into a solution of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (12 grams, 0.07 mole) in 75 ml. of chloroform. The reaction mixture set up and nitrosyl chloride was bubbled into the reaction mixture for a period of five minutes. TLC indicated that starting material was still present, therefore, nitrosyl chloride was bubbled into the reaction mixture for an additional five minutes. The solution was heated on a steam bath for five minutes, then cooled and the solvent removed in vacuo, yielding 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. The identity of the product was confirmed by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

23.7 g of ethyl 5-amino-1-methylpyrazole-4-carboxylate is dissolved in a mixture of 50 ml of concentrated hydrochloric acid, 34 ml of acetic acid and 28 ml of phosphoric acid. A solution of 10 g of sodium nitrite in 25 ml of water is added dropwise to the solution while cooling at -4° C. to -6° C. and stirring over a period of 35 minutes to prepare the diazonium salt solution. While cooling at 3° C. to 4° C., the diazonium salt solution is added dropwise to 140 ml of concentrated hydrochloric acid containing 13.9 g of cuprous chloride over a period of 45 minutes. The mixture is stirred at the same temperature for 1 hour, poured into 2l of ice water, and extracted with ethyl acetate. The extract is washed with a saturated aqueous sodium chloride solution, a saturated aqueous sodium bicarbonate solution and a saturated sodium chloride solution in that order, and dried over anhydrous sodium sulfate. Ethyl acetate is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent, ethyl acetate:toluene=1:1) to give 11.7 g of the titled compound. Yield 44.3%.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
Z Chen, M Ning, Q Zou, H Cao, Y Ye… - Chemical and …, 2016 - jstage.jst.go.jp
A novel therapy that stimulates endogenous glucagon-like peptide-1 (GLP-1) secretion by Takeda G-protein-coupled receptor 5 (TGR5) agonists might be a superior alternative for the …
Number of citations: 6 www.jstage.jst.go.jp

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